molecular formula C11H13ClN2O2 B2465972 Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate CAS No. 64989-46-4

Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate

Cat. No. B2465972
CAS RN: 64989-46-4
M. Wt: 240.69
InChI Key: JHOCJALLQHWBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used in scientific research and has diverse applications in areas such as organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The molecule of this compound is planar and adopts a Z conformation about the C=N double bond . In the crystal, molecules are linked via an N-H⋯O hydrogen bond, forming zigzag chains propagating along [010]. These chains are consolidated by C-H⋯O hydrogen bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.69 . It has a melting point of 94°C and a predicted boiling point of 349.0±44.0 °C . The compound is slightly soluble in chloroform and methanol .

Scientific Research Applications

1. X-ray Powder Diffraction Data

Ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate has been studied using X-ray powder diffraction. This method provides data on unit-cell parameters and space group, essential for understanding the crystal structure of the compound. This type of research is pivotal for material science and pharmaceuticals, where crystal structure influences a compound's properties and interactions (Wang et al., 2016).

2. Comparative Metabolism in Human and Rat Liver Microsomes

Studies have been conducted on the metabolism of chloroacetamide herbicides, including derivatives similar to this compound, in human and rat liver microsomes. This research is critical for understanding how such compounds are processed in biological systems, which is vital for both environmental and pharmacological contexts (Coleman et al., 2000).

3. Synthesis and Screening for Analgesic and Anti-inflammatory Activities

Research into the synthesis and characterization of derivatives of similar compounds has led to the discovery of potential analgesic and anti-inflammatory activities. Such studies contribute significantly to the development of new pharmaceuticals (Dewangan et al., 2015).

4. Corrosion Inhibition Studies

Investigations into the use of quinoxalines compounds, including derivatives of this compound, as corrosion inhibitors for metals like copper highlight the potential industrial applications of these compounds (Zarrouk et al., 2014).

5. Soil Interaction and Agricultural Impact

The interaction of similar compounds with soil, including adsorption and mobility, has been studied. This is crucial for understanding the environmental impact of such compounds, especially in agricultural settings (Banks & Robinson, 1986).

Safety and Hazards

Safety data suggests that contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOCJALLQHWBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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